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Compound of Interest

Compound Name: 3-(Triisopropylsilyl)propiolaldehyde

Cat. No.: B176532 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-(Triisopropylsilyl)propiolaldehyde is a versatile bifunctional reagent in organic synthesis,

combining the reactivity of an aldehyde with a sterically hindered silyl-protected alkyne. This

unique structure allows for a wide range of chemical transformations, making it a valuable

building block in the synthesis of complex organic molecules, including those with potential

applications in materials science and drug discovery. The triisopropylsilyl (TIPS) group offers

significant steric protection to the terminal alkyne, preventing its unwanted reactions and

allowing for selective manipulations of the aldehyde functionality. Furthermore, the TIPS group

imparts high solubility in organic solvents and can be selectively removed under specific

conditions to liberate the terminal alkyne for further functionalization. This guide provides a

comprehensive overview of the structure, reactivity, and synthetic applications of 3-
(Triisopropylsilyl)propiolaldehyde, complete with experimental protocols and tabulated data

to support its use in research and development.

Structure and Properties
3-(Triisopropylsilyl)propiolaldehyde, with the chemical formula C₁₂H₂₂OSi, possesses a

linear propargyl aldehyde backbone with a bulky triisopropylsilyl group attached to the terminal
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carbon of the alkyne. This steric hindrance is a key feature, influencing its reactivity and

stability.

Property Value Reference

CAS Number 163271-80-5 [1][2]

Molecular Formula C₁₂H₂₂OSi [1][2]

Molecular Weight 210.39 g/mol [1][2]

Appearance Colorless oil [1]

Storage Conditions
Inert atmosphere, Store in

freezer, under -20°C
[1]

Spectroscopic Data:

While comprehensive spectral data in peer-reviewed literature is scarce, the following ¹H NMR

data has been reported:

Nucleus
Chemical Shift
(ppm)

Multiplicity Integration Assignment

¹H 9.19 s 1H Aldehyde (CHO)

¹H 1.06-1.12 m 21H
TIPS group (CH,

CH₃)

Solvent: CDCl₃, Frequency: 400 MHz

Synthesis
The most common and efficient synthesis of 3-(Triisopropylsilyl)propiolaldehyde involves

the formylation of the lithium salt of triisopropylsilylacetylene with N,N-dimethylformamide

(DMF).
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Experimental Protocol: Synthesis of 3-
(Triisopropylsilyl)propiolaldehyde
Materials:

(Triisopropylsilyl)acetylene

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

N,N-Dimethylformamide (DMF)

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

1 M Hydrochloric acid (HCl)

Sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a solution of (triisopropylsilyl)acetylene (1.0 eq) in anhydrous diethyl ether at -78 °C under

an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium (1.05 eq) dropwise.

Allow the reaction mixture to warm to 0 °C and stir for 30 minutes.

Cool the mixture back to -78 °C and add N,N-dimethylformamide (2.0 eq) dropwise.

After the addition is complete, allow the reaction to warm slowly to room temperature and stir

for an additional 2 hours.

Quench the reaction by the slow addition of 1 M hydrochloric acid.

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford 3-(triisopropylsilyl)propiolaldehyde as a colorless oil.

Reactant 1 Reactant 2 Reagents Solvent Yield

(Triisopropylsilyl)

acetylene
DMF

1. n-BuLi2. 1 M

HCl
Diethyl ether ~93%

Reactivity and Synthetic Applications
The reactivity of 3-(Triisopropylsilyl)propiolaldehyde is characterized by the distinct

functionalities of the aldehyde and the protected alkyne. This allows for a modular approach to

the synthesis of complex molecules.

Reactions at the Aldehyde Group
The aldehyde functionality is susceptible to nucleophilic attack, enabling a variety of

transformations.

Nucleophilic Addition: Organometallic reagents such as Grignard reagents and organolithium

compounds can add to the aldehyde to form secondary propargyl alcohols.

Wittig Reaction: The aldehyde can undergo Wittig olefination to generate enynes, which are

valuable building blocks in organic synthesis.

Reductive Amination: Reaction with amines in the presence of a reducing agent provides

propargyl amines.

Condensation Reactions: As a key step in the synthesis of porphyrin systems, 3-
(Triisopropylsilyl)propiolaldehyde undergoes condensation with pyrrole.

Experimental Protocol: Synthesis of 5,10,15,20-
Tetrakis(triisopropylsilylethynyl)porphyrin
Materials:

3-(Triisopropylsilyl)propiolaldehyde
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Pyrrole

Dichloromethane (CH₂Cl₂)

Boron trifluoride etherate (BF₃·OEt₂)

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

Procedure:

To a solution of 3-(Triisopropylsilyl)propiolaldehyde (1.0 eq) and pyrrole (1.0 eq) in dry

dichloromethane under a nitrogen atmosphere at -78 °C, add boron trifluoride etherate

(catalytic amount).

Allow the reaction mixture to slowly warm to room temperature and stir for 5 hours.

Add DDQ (0.75 eq) and continue stirring for another 2 hours.

Remove the solvent under reduced pressure and purify the residue by column

chromatography to yield the porphyrin product.

Reactant 1 Reactant 2 Reagents Solvent Yield

3-

(Triisopropylsilyl)

propiolaldehyde

Pyrrole
1. BF₃·OEt₂2.

DDQ
Dichloromethane ~14%

Reactions Involving the Silyl-Protected Alkyne
The TIPS-protected alkyne is generally unreactive under conditions that transform the

aldehyde. However, the silyl group can be selectively removed to unveil the terminal alkyne,

which can then participate in a variety of reactions, including:

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides.

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

Glaser Coupling: To form symmetrical diynes.
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Applications in Drug Discovery and Development
While direct incorporation of 3-(Triisopropylsilyl)propiolaldehyde into a marketed drug is not

widely documented, its utility as a versatile building block is evident in the synthesis of complex

molecular architectures relevant to medicinal chemistry. The propargyl aldehyde moiety is a

precursor to various heterocyclic systems and functionalized side chains found in bioactive

molecules. The ability to introduce an acetylene unit, which can be further elaborated, makes it

a valuable tool for generating molecular diversity in drug discovery programs. For instance, the

enyne and propargyl alcohol scaffolds derived from this aldehyde are present in a number of

natural products and synthetic compounds with interesting biological activities.

Logical and Experimental Workflows
The following diagrams illustrate the synthetic utility and logical workflow for utilizing 3-
(Triisopropylsilyl)propiolaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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